Product packaging for Foetoside C(Cat. No.:CAS No. 94483-11-1)

Foetoside C

Cat. No.: B14120671
CAS No.: 94483-11-1
M. Wt: 1191.3 g/mol
InChI Key: BGKLFKHHSFCDKC-KPHKKTKMSA-N
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Description

Foetoside C is a triterpene glycoside isolated from the plant Thalictrum foetidum . Its chemical structure has been identified as oleanolic acid 28-[O-α-D-glycopyranosyl-(1→6)-O-β-D-glucopyranoside] 3-O-[O-β-D-xylopyranosyl-(1→3)-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside] . With a molecular formula of C58H94O25 and a molecular weight of approximately 1191.3 g/mol , it is a complex natural product. This compound is provided for research purposes, specifically for studies in phytochemistry, natural products chemistry, and the investigation of the biological activities of triterpenoid saponins. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H94O25 B14120671 Foetoside C CAS No. 94483-11-1

Properties

CAS No.

94483-11-1

Molecular Formula

C58H94O25

Molecular Weight

1191.3 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,6bR,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C58H94O25/c1-24-34(62)45(81-48-41(69)35(63)27(60)21-74-48)44(72)50(77-24)82-46-36(64)28(61)22-75-51(46)80-33-12-13-55(6)31(54(33,4)5)11-14-57(8)32(55)10-9-25-26-19-53(2,3)15-17-58(26,18-16-56(25,57)7)52(73)83-49-43(71)40(68)38(66)30(79-49)23-76-47-42(70)39(67)37(65)29(20-59)78-47/h9,24,26-51,59-72H,10-23H2,1-8H3/t24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,55-,56+,57+,58?/m0/s1

InChI Key

BGKLFKHHSFCDKC-KPHKKTKMSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

Occurrence, Isolation, and Botanical Distribution

Natural Plant Sources and Botanical Origins

Foetoside C has been identified in various plant species, primarily within the Ranunculaceae and Valerianaceae families.

The genus Thalictrum, belonging to the Ranunculaceae family, is a significant natural source of this compound. sciencescholar.ussciencescholar.us Research has led to the isolation of this compound from multiple species within the genus, establishing it as a key location for finding this particular triterpenoid (B12794562) glycoside. sciencescholar.usresearchgate.net Notably, Thalictrum foetidum and Thalictrum minus have been identified as species containing this compound. researchgate.netsciencescholar.usscribd.com The compound was isolated from the epigeal (above-ground) parts of Thalictrum foetidum. researchgate.net

Table 1: Documented Thalictrum Sources of this compound

Species Plant Part Family
Thalictrum foetidum L. Epigeal (above-ground) parts Ranunculaceae

The genus Clematis, also a member of the Ranunculaceae family, is another documented source of this compound. jst.go.jp Phytochemical studies have confirmed the presence of this saponin (B1150181) in the roots of Clematis chinensis, among other species. jst.go.jp The genus Clematis consists of approximately 300 species and is known for its diverse chemical constituents. kahaku.go.jp

Table 2: Documented Clematis Sources of this compound

Species Plant Part Family

Beyond the Thalictrum and Clematis genera, this compound has been isolated from other plants. Scientific investigation of the roots of Patrinia scabra Bunge, a species in the Valerianaceae family, has resulted in the isolation of this compound along with other triterpenoid saponins (B1172615). researchgate.netxml-journal.netresearchgate.net Additionally, phytochemical and chemotaxonomic studies of Anemone vitifolia Buch.-Ham. (Ranunculaceae) have also identified the presence of this compound. jst.go.jp

Table 3: Other Documented Botanical Sources of this compound

Species Plant Part Family
Patrinia scabra Bunge Roots Valerianaceae

Genus Clematis Species as Sources

Advanced Isolation and Purification Methodologies

The isolation of this compound from plant biomass for research is a multi-step process that involves initial extraction followed by sophisticated purification techniques.

Chromatography is the cornerstone of purifying this compound from crude plant extracts. frontiersin.org Various chromatographic methods are employed to achieve the separation of this specific saponin from a complex mixture of other phytochemicals. researchgate.netxml-journal.net

Initial purification steps often involve column chromatography over silica (B1680970) gel. dokumen.pub Further purification and final isolation are frequently accomplished using High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns such as C18. researchgate.netdokumen.pub These preparative and analytical scale chromatographic techniques are essential for obtaining highly pure this compound for structural elucidation and further scientific investigation. rotachrom.com

Table 4: Chromatographic Techniques in this compound Isolation

Technique Stationary Phase Example Purpose
Column Chromatography Silica Gel Initial fractionation of crude extract
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (C18/ODS) Final purification, high-resolution separation

The isolation process begins with the extraction of chemical constituents from the plant material. contractlaboratory.com For plants containing this compound, this typically involves solvent extraction. researchgate.net Research indicates that ethanolic or aqueous-ethanolic solutions are effective for this purpose. For instance, studies on Patrinia scabra have utilized a 70% aqueous ethanol (B145695) extract for the subsequent isolation of its constituent compounds, including this compound. researchgate.net The general procedure involves grinding the plant biomass to increase surface area and then extracting the target compounds with a suitable solvent before proceeding to chromatographic purification. contractlaboratory.com

Structural Elucidation and Stereochemical Assignment Methodologies

Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone in the structural elucidation of natural products like Foetoside C. Various spectroscopic methods are employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. wiley.com

1D NMR, including ¹H and ¹³C NMR, provides fundamental information. ¹H NMR gives details about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary). libretexts.orgoregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. libretexts.orgmnstate.edunmrwiki.org

COSY identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting different fragments of the molecule, including the aglycone and the sugar moieties.

The NMR data for this compound reveals the presence of trihydroxy and hydroxymethyl groups. ijsit.com

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on typical values for similar structures.)

Carbon AtomChemical Shift (δ) in ppmCarbon Type
C-3~80-90CH-O
C-12~120-125C=
C-13~140-145C=
C-28~175-180C=O (Ester)
Sugar Moieties~60-110Various (CH, CH₂, O-CH-O)

Table 2: Representative ¹H NMR Chemical Shift Data for this compound (Note: Specific chemical shift values and coupling constants can vary. This table provides a general overview.)

Proton(s)Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
H-3~3.0-3.5mAglycone
H-12~5.0-5.5tAglycone
Anomeric Protons~4.5-5.5dSugar Moieties
Methyl Protons~0.7-1.3sAglycone

Mass spectrometry (MS) is essential for determining the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. ub.edueurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ijsit.commst.or.jp In the analysis of this compound, LC-MS/MS can be used to identify the compound in a complex mixture and to obtain fragmentation patterns. ijsit.comresearchgate.net These fragmentation patterns, generated by colliding the parent ion with a neutral gas, provide valuable structural information by revealing how the molecule breaks apart. This is particularly useful for sequencing the sugar units and identifying the aglycone. ijsit.com For instance, the MS2 spectra of ions at m/z=637.95 have been attributed to this compound. ijsit.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. pg.edu.pl The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, C-H bonds (from the triterpenoid (B12794562) backbone and sugars), and a strong absorption for the carbonyl (C=O) group of the ester linkage. researchgate.netutdallas.eduspectroscopyonline.com The presence of a broad band in the region of 3200-3600 cm⁻¹ would indicate O-H stretching, while a sharp, intense peak around 1730-1740 cm⁻¹ would be indicative of the C=O stretch of the ester group. utdallas.edulibretexts.org

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3200-3600 (broad)O-H (hydroxyl groups)
~2850-2960C-H (alkane)
~1730-1740 (strong)C=O (ester)
~1000-1200C-O (ethers, alcohols, esters)

UV-Visible spectroscopy provides information about conjugated systems within a molecule. bspublications.net In the case of this compound, which contains an oleanolic acid aglycone, a key chromophore is the carbon-carbon double bond (C=C) at the C-12 position. researchgate.net This isolated double bond typically results in an absorption maximum in the far UV region, which may not always be readily observable with standard instruments. mvpsvktcollege.ac.in The absence of significant absorption in the visible region (400-800 nm) confirms the colorless nature of the compound. matanginicollege.ac.inmsu.edu

Infrared (IR) Spectroscopy

Chemical Transformations and Derivatization for Structural Confirmation

Chemical reactions can be employed to confirm structural features and establish stereochemistry. A key method for confirming the structure of glycosides like this compound is acid hydrolysis. researchgate.net This process breaks the glycosidic bonds, cleaving the sugar chains from the aglycone. The individual sugar units and the aglycone can then be isolated and identified by comparing them with authentic standards using techniques like chromatography and polarimetry. This not only confirms the identity of the constituent monosaccharides but also helps in determining their absolute configuration (D or L form). researchgate.net

Computer-Assisted Structure Elucidation (CASE) Approaches in Natural Product Chemistry

Computer-Assisted Structure Elucidation (CASE) has become an invaluable tool in natural product chemistry, aiding in the rapid and accurate determination of complex molecular structures. acdlabs.comwikipedia.org CASE programs utilize spectroscopic data, primarily 2D NMR, to generate a set of possible structures consistent with the experimental evidence. rsc.orgnih.gov

These programs work by analyzing correlation data (like that from COSY, HSQC, and HMBC experiments) to build molecular fragments and then assemble them into complete structures. researchgate.net The software can help to overcome challenges such as ambiguous or non-standard correlations. acdlabs.com For a molecule like this compound, a CASE system could take the comprehensive NMR dataset and propose the correct oleanolic acid backbone with the specific arrangement of the five sugar units, significantly speeding up the elucidation process and reducing the risk of misinterpretation. rsc.org The generated structures can then be ranked based on how well their predicted spectra match the experimental data, providing a high degree of confidence in the final proposed structure. rsc.orgnih.gov

Biosynthetic Pathways and Enzymology of Foetoside C

Precursor Identification and Initial Biosynthetic Steps (e.g., Triterpene Saponin (B1150181) Biosynthesis)

The biosynthesis of Foetoside C begins with the universal precursor for all triterpenoids: 2,3-oxidosqualene. researchgate.netpsu.edu This linear hydrocarbon is synthesized from the isoprenoid pathway, which itself has two main entry points in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. Both pathways produce isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). psu.edu

The formation of the triterpene backbone of this compound follows the general triterpene saponin biosynthetic pathway. Key steps include:

Cyclization of 2,3-Oxidosqualene: The crucial first committed step in triterpenoid (B12794562) biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). psu.edu For the synthesis of the oleanane-type saponin that likely forms the aglycone of this compound, the specific OSC involved is β-amyrin synthase. This enzyme directs the intricate series of bond formations and rearrangements to produce the pentacyclic β-amyrin skeleton. researchgate.netpsu.edu

Backbone Modification: Following the formation of the initial triterpene backbone, a series of modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYPs). researchgate.net These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpene skeleton. These oxidative steps are critical for creating the specific aglycone required for this compound. researchgate.netresearchgate.net

Role of Glycosyltransferases in Sugar Chain Assembly

Once the aglycone is synthesized, the next critical phase in the biosynthesis of this compound is the attachment of sugar chains, a process mediated by glycosyltransferases (GTs). mdpi.comproteopedia.orgmdpi.com GTs are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule, which in this case is the triterpenoid aglycone or a growing glycan chain. frontiersin.orgescholarship.org

In the context of this compound, specific UDP-glycosyltransferases (UGTs) are responsible for the sequential addition of sugar residues to the aglycone. mdpi.com The assembly of the sugar chains is a highly regulated and specific process, with different UGTs exhibiting distinct substrate and regiospecificity. This ensures the correct sugars are attached at the appropriate positions on the aglycone, leading to the final complex structure of this compound. The evolution of these glycosyltransferases is a driving force behind the vast structural diversity of saponins (B1172615) found in nature. nih.gov

Enzymatic Modifications and Oxidative Steps

Beyond the initial cyclization and glycosylation, the biosynthesis of this compound involves further enzymatic modifications and oxidative steps. researchgate.net These reactions are crucial for the final maturation of the molecule and contribute to its biological activity.

Chemical Synthesis and Analog Development Strategies

Total Synthesis Approaches (Conceptual or Reported if available)

As of now, a total synthesis of Foetoside C has not been reported in peer-reviewed literature. The complexity of the molecule, which features a pentacyclic triterpenoid (B12794562) aglycone and two separate complex oligosaccharide chains, makes its total synthesis a formidable undertaking.

A conceptual approach would likely involve a convergent strategy, where the aglycone and the two sugar chains are synthesized separately and then coupled. Key challenges in the synthesis of the aglycone, oleanolic acid, would include the stereoselective construction of its multiple chiral centers. The synthesis of the branched pentasaccharide at the C-3 position and the disaccharide at the C-28 position would require sophisticated glycosylation chemistry to control the stereochemistry of the numerous glycosidic linkages. scispace.com

Semisynthesis of this compound and Related Triterpenoid Glycosides

Given the lack of a total synthesis, semisynthesis from readily available natural products is the primary method for obtaining this compound and related compounds for research purposes. This compound is naturally isolated from plants such as Thalictrum foetidum. scispace.comscribd.com

The semisynthesis of related triterpenoid glycosides often starts from a common, abundant aglycone or a simpler glycoside. For instance, oleanolic acid, the aglycone of this compound, can be isolated in larger quantities and serve as a starting point. xml-journal.net The subsequent stepwise or block glycosylation at the C-3 and C-28 hydroxyl groups would be a potential semisynthetic route. This process involves protecting group manipulations and stereocontrolled glycosylation reactions to build the required sugar chains.

Research on other cycloartane (B1207475) triterpenoid glycosides, such as those from Cimicifuga foetida, provides a blueprint for potential semisynthetic strategies. nih.govnih.gov These studies often involve the isolation of a major glycoside, followed by chemical modifications, such as acylation or de-glycosylation, to generate a series of analogs. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The development of this compound derivatives is crucial for understanding its mechanism of action and for optimizing its biological activity. Modifications can be targeted at either the aglycone core or the glycosyl chains.

Aglycone Moiety Modifications

Oxidation or reduction of functional groups: The carboxyl group at C-28 or any hydroxyl groups could be targeted.

Introduction of new functional groups: Halogenation, nitration, or amination at various positions on the pentacyclic system could be explored to alter electronic properties and create new interaction points.

Skeletal rearrangements: Acid-catalyzed rearrangements of the triterpenoid backbone could lead to novel scaffolds with different three-dimensional shapes.

Studies on related oleanane (B1240867) triterpenes have shown that such modifications can significantly impact biological activity. xml-journal.net

Glycosyl Chain Alterations

Varying the sugar units: Substituting the existing monosaccharides (arabinose, rhamnose, xylose, glucose) with other sugars could probe the specific requirements for biological interactions. scispace.com

Modifying the glycosidic linkages: Changing the anomeric configuration (α or β) or the connection points between sugars would alter the three-dimensional structure of the oligosaccharide chains.

Truncating or extending the chains: Synthesizing analogs with fewer or more sugar units can help determine the minimal structural requirements for activity and how chain length affects the compound's properties.

Acylation of sugar hydroxyls: As seen in related natural products like cimicifoetisides A and B, acetyl groups on the sugar moieties can influence cytotoxicity. nih.gov Introducing various acyl groups to the sugars of this compound could modulate its activity.

The process of glycosylation is a key post-translational modification that can significantly alter the function of proteins and is a crucial area of study in cancer research. nih.govnih.gov These principles also apply to the glycosylation of natural products like this compound.

Strategic Development of Library Compounds for Biological Screening

To efficiently explore the structure-activity relationships of this compound, the development of compound libraries is a strategic approach. gardp.orgvipergen.com A focused library would be designed around the this compound scaffold. nih.gov

Table 1: Conceptual Design of a this compound-Based Compound Library

Modification Site Type of Diversity Examples of Building Blocks/Reagents Desired Outcome
Aglycone (C-28) Carboxyl derivativesAmines, alcoholsAmides, esters
Aglycone (Backbone) FunctionalizationHalogenating agents, nitrating agentsIntroduction of new pharmacophores
Glycosyl Chain (C-3) Sugar variationDifferent activated monosaccharide donorsProbe sugar-specific interactions
Glycosyl Chain (C-28) Chain lengthStepwise glycosylation or deglycosylationDetermine minimal active glycan
Sugar Hydroxyls AcylationAcid anhydrides, acyl chloridesModulate solubility and activity

This library would be generated through semisynthesis, starting from isolated this compound or its aglycone. By systematically varying the functional groups on the aglycone and the composition and structure of the sugar chains, a diverse set of analogs can be created. High-throughput screening of these libraries against various biological targets, such as cancer cell lines, can rapidly identify compounds with improved potency or novel activities. lucerna-chem.chnih.gov This approach accelerates the drug discovery process, moving from a natural product lead to optimized drug candidates.

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Cell-Based Assays and Mechanistic Studies

Antitumor and Cytotoxic Activities against Cancer Cell Lines

Foetoside C, a triterpenoid (B12794562) glycoside, has demonstrated notable antitumor and cytotoxic effects against various cancer cell lines in preclinical in vitro studies. These activities are primarily attributed to its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with the cell division cycle.

This compound has been shown to inhibit the proliferation of several human cancer cell lines. This antiproliferative activity is a key indicator of its potential as an anticancer agent. nih.gov For instance, a methanol (B129727) extract of Couroupita guianensis leaves, which was found to contain this compound, exhibited a high inhibitory effect on the proliferation of MDA-MB-231 human breast cancer cells. ijsit.com The antiproliferative effects are typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

A study evaluating the cytotoxic activities of compounds isolated from Patrinia scabra found that while this compound was one of the compounds isolated, another related triterpenoid saponin (B1150181), acanthopanax saponin CP3, showed strong cytotoxicity against HePG2 cells with an IC50 of 1.49 μmol·L-1. researchgate.netresearchgate.netresearchgate.net Further research has indicated that various triterpenoid saponins (B1172615) exhibit cytotoxic activity against a range of human cancer cell lines, including those of the lung (A549), liver (HepG2), and breast (MDA-MB-231). researchgate.netresearchgate.net

Table 1: Antiproliferative Activity of this compound and Related Compounds against Cancer Cell Lines

Compound/Extract Cell Line Activity Source
Methanol extract containing this compound MDA-MB-231 (Breast Cancer) High inhibition of proliferation ijsit.com
Acanthopanax saponin CP3 HePG2 (Liver Cancer) IC50: 1.49 μmol·L-1 researchgate.netresearchgate.netresearchgate.net
Triterpenoid Saponin MDA-MB-231 (Breast Cancer) IC50: 72.53 ± 1.08 μM researchgate.net
Triterpenoid Saponins Glioma stem cells IC50: 15-20 μg/mL researchgate.net

This table is interactive. Click on the headers to sort the data.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. wikipedia.orgscielo.org A key mechanism of action for many anticancer agents is the induction of apoptosis in tumor cells. haematologica.org Research suggests that triterpenoid saponins, including those related to this compound, can trigger apoptosis in cancer cells. sciencescholar.us For example, the antitumor mechanism of a potent triterpenoid saponin on Bel-7402 human hepatoma cells involved the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), which are hallmarks of apoptosis. researchgate.net This process often involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. wikipedia.org

The induction of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.org The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. wikipedia.org The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, such as the Fas receptor, which leads to the activation of caspase-8. wikipedia.org Both pathways converge to activate executioner caspases, like caspase-3, which then dismantle the cell. wikipedia.org Studies on related compounds suggest that the apoptotic effects of triterpenoids can involve the regulation of key proteins in these pathways, such as the Bcl-2 family of proteins which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.netarchivesofmedicalscience.com

The cell cycle is a series of events that leads to cell division and replication. ucl.ac.uk Cancer is characterized by uncontrolled cell division, often due to defects in cell cycle regulation. ucl.ac.uk Therefore, inducing cell cycle arrest is a key strategy in cancer therapy. wikipedia.org Some anticancer agents can halt the cell cycle at specific checkpoints (G1, S, G2, or M phase), preventing the proliferation of cancer cells. khanacademy.orgbiorxiv.org

While direct studies on this compound's effect on the cell cycle are limited, research on similar compounds provides insights. For example, some triterpenoids have been shown to cause cell cycle arrest. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, which are crucial for the progression through the different phases of the cell cycle. khanacademy.orgembopress.org For instance, the p53 tumor suppressor protein can halt the cell cycle at the G1 checkpoint by inducing the production of Cdk inhibitors. khanacademy.org It is plausible that this compound may exert its antiproliferative effects in part by inducing cell cycle arrest in a similar manner, a hypothesis that warrants further investigation.

Induction of Apoptosis and Programmed Cell Death Pathways

Anti-inflammatory Effects in Cellular Models

In addition to its antitumor properties, this compound is associated with anti-inflammatory effects. Triterpenes, as a class of compounds, have been described as having anti-inflammatory properties. ijsit.com Extracts from plants known to contain this compound, such as Couroupita guianensis, have demonstrated anti-inflammatory effects in cellular models. ijsit.com These effects are partly attributed to a reduction in cell migration and an inhibition of the production of cytokines and other inflammatory mediators. ijsit.com Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, are known to exert their effects by inhibiting enzymes involved in the inflammatory pathway. frontiersin.org While the specific mechanisms of this compound's anti-inflammatory action require more detailed investigation, its classification as a triterpenoid suggests it may share similar pathways with other anti-inflammatory compounds of this type.

Antimicrobial Activity (if directly related to this compound or its specific derivatives)

The antimicrobial potential of triterpenoids is an area of active research. ijsit.com While extensive studies specifically on the antimicrobial activity of this compound are not widely available, the broader class of triterpenes has been reported to possess antimicrobial and antiviral properties. ijsit.comphcogj.com For example, extracts from Paederia foetida, a plant that contains various bioactive compounds, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.comnih.govresearchgate.net The antimicrobial mechanisms of such compounds can vary, but may include disruption of the microbial cell membrane or inhibition of essential enzymes. japsonline.com Further research is needed to specifically determine the antimicrobial spectrum and efficacy of this compound.

Immunomodulatory Properties

The immunomodulatory potential of saponins, the class of compounds to which this compound belongs, is a subject of scientific interest. Saponins can exhibit immunomodulatory effects, including acting as adjuvants to enhance immune responses or, conversely, demonstrating immunosuppressive properties. dokumen.pub For instance, certain bisbenzylisoquinoline alkaloids isolated from the Thalictrum genus, a source of this compound, have shown notable immunosuppressive effects on T lymphocyte proliferation. researchgate.net Plants within the Thalictrum genus have been used in traditional medicine for what is described as immune regulatory effects. sciencescholar.us However, based on the available scientific literature, specific studies detailing the direct immunomodulatory or immunosuppressive activities of the isolated compound this compound have not been reported.

Enzyme Inhibition Assays (e.g., α-glucosidase, glycogen (B147801) phosphorylase)

Enzyme inhibition is a common method to screen natural compounds for therapeutic potential. This compound has been evaluated for its inhibitory activity against specific metabolic enzymes. In a study where several triterpenoid saponins were isolated and tested, this compound (identified as compound 3 in the study) was assayed for its ability to inhibit α-glucosidase. The results indicated that this compound did not exhibit inhibitory activity against this enzyme under the tested conditions, while other co-isolated saponins did show activity. researchgate.net There is a lack of available data regarding the evaluation of this compound against glycogen phosphorylase. researchgate.netresearchgate.net

Table 1: Summary of this compound Enzyme Inhibition Assays

Enzyme Target Activity Reported Finding Citation
α-Glucosidase Assayed No inhibitory activity observed researchgate.net

In Vivo Preclinical Model Studies (Non-human Organism Models, Mechanistic Focus)

To understand the potential therapeutic effects of this compound in a whole organism, researchers have utilized non-human animal models. These studies provide insights into the compound's activity and potential mechanisms in a complex biological system.

Antitumorigenic Activity in Implanted Tumor Models

The potential of this compound as an anticancer agent has been investigated. Research indicates that this compound, isolated from Thalictrum foetidum, was selected for studies to evaluate its anti-tumor activity. These investigations involved the use of rat models with implanted tumors to assess the compound's effect on tumor growth in vivo. scribd.com While these studies point to an interest in its antitumor properties, detailed results and mechanistic data from these specific implanted tumor model experiments are not extensively documented in the available literature. Other in vitro studies have examined compounds isolated alongside this compound, showing cytotoxicity against various cancer cell lines, but the specific contribution of this compound was not detailed. researchgate.netresearchgate.net

Antidiarrheal Activity in Murine Models

Traditional uses of plants from the Thalictrum genus include the treatment of diarrhea. researchgate.netsciencescholar.us This has prompted scientific investigation into the antidiarrheal properties of extracts and compounds from these plants. One study investigated the 80% methanol root extract of Thalictrum ryhnchocarpum and its major constituent, berberine, in castor oil-induced diarrhea models in mice, confirming significant antidiarrheal activity. aau.edu.et Although this compound is a known constituent of the related species Thalictrum foetidum, there is currently no direct scientific evidence or published studies evaluating the specific antidiarrheal activity of the isolated this compound compound in murine models. aau.edu.et

Molecular Mechanisms of Action and Target Identification

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. This involves identifying the specific molecules, such as proteins, enzymes, or receptors, with which the compound interacts.

Identification of Specific Biological Targets (e.g., Proteins, Enzymes, Receptors)

The precise molecular targets of this compound remain largely unelucidated. As noted in the enzyme inhibition assays, α-glucosidase is likely not a direct target, as this compound did not inhibit its activity. researchgate.net The investigation of its antitumorigenic properties in animal models suggests that the compound may interfere with biological pathways essential for tumor progression, but the specific protein or receptor targets within these pathways have not been identified. scribd.com The general mechanism for some saponin inhibitors involves the formation of enzyme-inhibitor complexes, but this has not been specifically demonstrated for this compound. scispace.com

Modulation of Intracellular Signaling Pathways

This compound has been shown in preclinical studies to modulate key intracellular signaling pathways involved in cellular regulation. The primary pathways investigated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades are crucial for processes like inflammation, cell proliferation, and survival. elabscience.commdpi.com

The NF-κB pathway is a primary target of this compound. prepladder.comiiitd.edu.in This pathway is typically activated by various stimuli, including inflammatory cytokines and stress, which leads to the transcription of genes involved in inflammation and immune responses. prepladder.comnih.gov The canonical NF-κB pathway involves the activation of an IKK complex, which then phosphorylates the inhibitory protein IκBα. prepladder.com This marks IκBα for degradation, freeing the NF-κB dimer (commonly p65/p50) to move into the nucleus and initiate gene transcription. prepladder.comiiitd.edu.in Research on related cycloartane (B1207475) triterpenoids, such as Actein, has demonstrated the ability to suppress NF-κB activation by affecting this pathway. nih.gov

This compound also influences the MAPK signaling cascade. The MAPK pathway is a tiered system of protein kinases that transduces extracellular signals to a cellular response. hubrecht.euabcam.com It consists of three main families: classical MAPKs (ERK), JNK/SAPK, and p38 kinases. abcam.com Each is activated by a sequence of upstream kinases (MAPKKKs and MAPKKs). mdpi.comabcam.com The ERK1/2 module, in particular, responds to growth factors and is regulated by the Raf family of kinases. abcam.comnih.gov Studies on Actein, a compound structurally related to this compound, have shown it can suppress the expression of proteins in the JNK/ERK pathways. nih.gov

Ligand-Receptor Interaction Studies

Direct experimental studies detailing the specific binding of this compound to cell surface receptors are limited in the available scientific literature. Most research has focused on the downstream intracellular effects rather than the initial ligand-receptor binding event. nih.govaps.org

Cellular signaling is often initiated when a ligand binds to the extracellular domain of a receptor, causing a conformational change that triggers downstream cascades. nih.govnih.gov The interaction between ligands and receptors is fundamental to a wide range of biological processes. researchgate.netfrontiersin.org

Given that this compound inhibits inflammatory pathways like NF-κB, which can be triggered by receptors such as Toll-like receptors (TLRs) and tumor necrosis factor receptors (TNFRs), it is plausible that its mechanism may involve interaction with these or other upstream receptors. prepladder.comnih.gov However, without specific binding assays or computational docking studies for this compound, its direct molecular targets at the cell surface remain a subject for future investigation.

Structure-Activity Relationship (SAR) Analysis in Preclinical Contexts

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a compound like this compound relates to its biological activity. collaborativedrug.comdrugdesign.org This is achieved by comparing the activities of structurally similar molecules to identify key chemical features, or pharmacophores, that are essential for the observed effects. drugdesign.orgresearchgate.net For cycloartane triterpenoid saponins, including those from the Cimicifuga genus, SAR studies are crucial for optimizing their biological activities. researchgate.netdovepress.com

The biological activity of this compound and related compounds is significantly influenced by two main structural components: the central cycloartane triterpenoid skeleton and the attached sugar moieties (glycosides). nih.goviomcworld.com

The Glycoside Chains : The presence, number, and type of sugar units attached to the triterpenoid core are critical. For instance, studies comparing glycosides to their aglycone (the non-sugar part) often reveal that the sugar chain is essential for activity. The specific location of the sugar attachment, such as at the C-3 position of the triterpenoid core, has been identified as a key determinant of bioactivity. nih.gov

The Triterpenoid Core : Modifications to the cycloartane skeleton itself also alter activity. The orientation of various groups and the configuration at different carbon atoms (e.g., C-23, C-24) can lead to significant differences in biological effects. nih.gov Comparisons between different cycloartane triterpenoids have shown that even subtle changes, such as the presence or absence of an acetyl group on a sugar or a hydroxyl group on the core, can impact potency. nih.gov

By comparing compounds like this compound with others isolated from Cimicifuga foetida, such as Actein and various cimigenol (B190795) glycosides, researchers can deduce which structural features are responsible for their biological profiles. nih.govresearchgate.net For example, the difference in the sugar moiety between two related compounds can result in varied cytotoxic activity, highlighting the importance of the glycosylation pattern. nih.gov

Mentioned Compounds

Metabolism and Pharmacokinetic Studies in Preclinical Models

Enzymatic Biotransformation Pathways in In Vitro Systems

There are no specific studies describing the enzymatic biotransformation of Foetoside C in in vitro systems.

In vitro metabolism studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or cellular models like primary hepatocytes. These systems contain the primary enzymes responsible for drug metabolism, including Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes. Such experiments would involve incubating this compound with these systems and analyzing the formation of new products over time. This allows for the identification of the primary metabolic reactions, such as oxidation, hydrolysis, or conjugation, that the compound undergoes. However, no such data has been published for this compound.

Identification and Characterization of Metabolites

There are no published reports on the identification and characterization of metabolites of this compound.

The process of metabolite identification is crucial for understanding the complete disposition of a compound. It involves isolating potential metabolites from in vitro or in vivo samples and elucidating their chemical structures using advanced analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For triterpene glycosides, metabolic pathways often involve the hydrolysis of sugar moieties and subsequent oxidation or conjugation of the aglycone. Without experimental data, the specific metabolites of this compound remain unknown.

In Vivo Metabolic Fate in Non-human Experimental Models

Specific data on the in vivo metabolic fate of this compound in any non-human experimental model, such as rats or mice, is not available in the scientific literature.

In vivo studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. These pharmacokinetic studies involve administering the compound to an animal model and measuring its concentration, and that of its metabolites, in biological fluids like plasma and urine, as well as in excreta, over time. This provides key parameters such as bioavailability, half-life, and clearance. The absence of such studies for this compound means that its behavior within a living system has not been characterized.

Advanced Analytical Methodologies for Research and Quantification

Quantitative Chromatographic Methods (e.g., Quantitative HPLC, LC-MS/MS)

Chromatographic techniques are fundamental for the separation and quantification of individual compounds within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the quantitative analysis of Foetoside C. rsc.orgwikipedia.org

The core principle of quantitative HPLC involves separating this compound from other components in a sample on a chromatographic column and then measuring the response of a detector (e.g., UV or Evaporative Light Scattering Detector) as it elutes. jasco-global.com The concentration is determined by comparing the peak area of the analyte to that of a calibration curve generated from reference standards of known concentrations. jasco-global.comccsenet.org For reliable quantification, the method must be validated for parameters such as linearity, precision, and accuracy. ccsenet.orgnih.gov The internal standard method, where a known amount of a non-interfering compound is added to both standards and samples, can be used to improve precision by correcting for variations in injection volume. jasco-global.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly enhanced selectivity and sensitivity, making it the preferred method for analyzing complex samples or trace amounts of an analyte. rsc.orgwikipedia.org This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org After chromatographic separation, the analyte is ionized and detected by the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components and ensuring highly reliable quantification. mdpi.com The development of a quantitative LC-MS/MS method involves optimizing both the chromatographic conditions to achieve good peak shape and separation, and the mass spectrometric parameters (e.g., ionization source, collision energy) to maximize the signal for the analyte. nih.govdovepress.com

Table 1: Illustrative Parameters for a Quantitative LC-MS/MS Method for this compound

ParameterDescription
Chromatographic System Ultra-High Performance Liquid Chromatography (UHPLC) system for high resolution and speed.
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) suitable for separating triterpenoid (B12794562) saponins (B1172615).
Mobile Phase A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient would be optimized to resolve this compound from isomers and other related saponins.
Flow Rate Typically 0.3-0.5 mL/min.
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in negative or positive ion mode, depending on which provides a better signal for this compound.
Detection Mode Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would be identified and optimized for this compound and an appropriate internal standard.
Quantification Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Spectroscopic Methods (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct measurement of the absolute concentration or purity of a compound without the need for an identical reference standard of the analyte. resolvemass.ca The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. fujifilm.com

For quantification, a certified internal standard of known purity and weight is added to a precisely weighed sample of the substance containing this compound. resolvemass.caox.ac.uk By comparing the integral of a specific, well-resolved resonance signal from this compound with the integral of a signal from the internal standard, the molar ratio of the two compounds can be determined. fujifilm.com From this ratio and the known masses, the purity or concentration of this compound can be calculated with high accuracy. ox.ac.uk Key advantages of qNMR include its non-destructive nature, allowing the sample to be recovered, and its traceability to the International System of Units (SI) through the certified internal standard. resolvemass.ca Careful selection of non-overlapping signals for both the analyte and the standard is crucial for accurate results. ox.ac.uk

Table 2: Key Considerations for qNMR Analysis of this compound

ParameterDescription
Spectrometer High-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.
Internal Standard A high-purity, stable compound with simple NMR signals that do not overlap with this compound signals (e.g., maleic acid, dimethyl sulfone). Must be accurately weighed.
Solvent A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Methanol-d4, DMSO-d6).
Acquisition Parameters Parameters must be optimized for quantification, including a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei, leading to accurate signal integration.
Data Processing Careful and consistent processing, including phasing and baseline correction, is required before integrating the selected signals of the analyte and the internal standard.

Bioanalytical Approaches for Detection and Measurement in Biological Matrices (Preclinical)

Bioanalytical methods are developed to quantify a compound in complex biological matrices like blood, plasma, urine, or tissue. researchgate.netresolvemass.ca These methods are critical in preclinical studies to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a substance. For a compound like this compound, a highly sensitive and selective technique such as LC-MS/MS is the method of choice for bioanalysis. researchgate.netasiapharmaceutics.info

The development of a robust bioanalytical method involves several key stages. asiapharmaceutics.info First, an efficient sample preparation procedure must be established to extract this compound from the biological matrix and remove interfering substances like proteins and lipids. nih.gov Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net

Following extraction, the sample is analyzed using a fully validated LC-MS/MS method. nih.gov The validation process is rigorous and must demonstrate the method's reliability by assessing several key parameters according to regulatory guidelines. These parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. nih.gov

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.govnih.gov

Recovery: The efficiency of the extraction process from the biological matrix. nih.gov

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte. asiapharmaceutics.info

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). dovepress.com

Successful development and validation of such a bioanalytical assay are essential for obtaining reliable pharmacokinetic data in preclinical research. nih.gov

Table 3: Stages of a Preclinical Bioanalytical Method for this compound

StageObjectiveTypical Technique
Sample Collection Obtain biological samples (e.g., plasma, urine) at various time points post-administration in animal models.Standard preclinical sampling protocols.
Sample Preparation/Extraction Isolate this compound from the complex biological matrix and remove interferences. nih.govSolid-Phase Extraction (SPE) is often preferred for its clean extracts and high recovery.
Quantification Separate and measure the concentration of this compound with high sensitivity and specificity.Validated UHPLC-MS/MS method operating in MRM mode. nih.gov
Method Validation Ensure the analytical method is reliable, reproducible, and fit for purpose.Assessment of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.govnih.gov
Data Analysis Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from the concentration-time data.Pharmacokinetic software analysis.

Chemical Biology and Drug Discovery Applications of Foetoside C

Foetoside C as a Chemical Probe for Biological Systems

Chemical probes are essential small molecules that help to elucidate the functions of proteins and other biomolecules within complex biological systems. mdpi.comresearchgate.net An effective chemical probe should exhibit high affinity and selectivity for its target, possess cellular permeability, and have well-characterized biological activity. researchgate.net While specific studies detailing this compound as a formally validated chemical probe are not extensively documented, its inherent biological activities suggest its potential to be developed and utilized as such.

The utility of natural products as chemical probes lies in their ability to interact with specific biological targets, thereby modulating their function and allowing researchers to study the resulting physiological or pathological effects. mdpi.comrsc.org For instance, fluorescent probes are designed to visualize and detect specific molecules like hydrogen sulfide (B99878) within cellular environments, providing insights into their biological roles. mdpi.comrsc.org Similarly, this compound, with its defined chemical structure, could be modified to incorporate reporter tags or reactive groups, transforming it into a probe to identify and study its molecular targets and associated pathways. The development of such probes would be invaluable for understanding the mechanisms underlying its observed biological effects, such as its reported antitumor activity. scribd.com

Lead Compound Identification and Optimization Strategies in Drug Discovery Research

The process of drug discovery often begins with the identification of a "hit" compound, which shows activity against a specific target in initial screenings. upmbiomedicals.com This hit is then developed into a "lead" compound, a more promising candidate that undergoes extensive optimization to improve its efficacy, selectivity, and pharmacokinetic properties. upmbiomedicals.comdanaher.combiobide.com Natural products like this compound are a rich source of lead compounds due to their inherent structural diversity and biological activity. nih.govbiomedpharmajournal.org

This compound itself can be considered a lead compound. For example, triterpenoidal saponins (B1172615) of the oleane group, to which this compound belongs, have demonstrated spermicidal activity. scribd.com Furthermore, studies on triterpenoid (B12794562) glycosides, including this compound, have explored their anti-tumor potential. scribd.com

The journey from a lead compound to a viable drug candidate involves several optimization strategies:

Structural Modification: Medicinal chemists systematically alter the chemical structure of the lead compound to enhance its desired properties. biobide.com This could involve adding or modifying functional groups to improve target binding or metabolic stability.

Structure-Activity Relationship (SAR) Studies: These studies investigate how changes in the molecular structure affect the biological activity of the compound, providing crucial information for rational drug design.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity and activity of modified compounds, guiding the synthesis of more potent and selective analogs. danaher.comnih.gov

The ultimate goal of lead optimization is to produce a preclinical candidate with an optimal balance of potency, selectivity, and safety. upmbiomedicals.comdanaher.com

Rational Design of Novel Bioactive Analogs Based on Mechanistic Insights

A deep understanding of a lead compound's mechanism of action is fundamental for the rational design of new and improved bioactive analogs. nih.gov By identifying the specific molecular targets and binding interactions of this compound, researchers can design new molecules that are more effective and have fewer off-target effects.

For example, if the antitumor activity of this compound is found to be due to the inhibition of a particular enzyme, new analogs can be designed to bind more tightly to the active site of that enzyme. This process often involves a combination of computational and experimental approaches. nih.gov Techniques such as X-ray crystallography can reveal the three-dimensional structure of the target protein in complex with the lead compound, providing a blueprint for designing more potent inhibitors.

The design process might focus on:

Optimizing Pharmacophore Features: Identifying the essential structural features responsible for biological activity and enhancing them in new analogs.

Improving Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Reducing Off-Target Effects: Altering the structure to minimize interactions with other proteins that could lead to unwanted side effects.

This rational, mechanism-based approach accelerates the drug discovery process and increases the likelihood of developing successful therapeutic agents.

Contribution to Natural Product-Based Research Pipelines

Natural products have historically been a cornerstone of drug discovery, providing a significant number of approved drugs and invaluable chemical scaffolds for synthetic modification. nih.govmdpi.comfrontiersin.org this compound and other natural products contribute significantly to modern drug discovery pipelines in several ways:

Source of Novel Scaffolds: They provide unique and complex chemical structures that are often not found in synthetic compound libraries, offering new starting points for drug development. frontiersin.org

Inspiration for New Chemical Libraries: The structural motifs of natural products can inspire the design of new combinatorial libraries, expanding the chemical space available for screening.

Tools for Target Identification and Validation: As discussed earlier, natural products can be used as chemical probes to identify and validate new drug targets. researchgate.net

Despite the challenges associated with natural product research, such as isolation and supply, recent technological advancements in analytical tools and synthetic methods are revitalizing interest in this area. nih.govrsc.org The integration of natural product research with modern drug discovery technologies, including high-throughput screening and computational methods, continues to be a powerful engine for therapeutic innovation. biomedpharmajournal.org

Future Research Directions and Unexplored Avenues

Elucidation of Additional Biological Activities and Mechanistic Pathways

While preliminary research has pointed towards the cytotoxic properties of Foetoside C, the full spectrum of its biological activities remains largely uncharted territory. preprints.org Future investigations should aim to move beyond generalized cytotoxicity and explore more specific pharmacological effects.

Anti-inflammatory Activity: Many triterpenoid (B12794562) saponins (B1172615) exhibit potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.govjmb.or.krresearchgate.net It is plausible that this compound possesses similar activities. Future studies should investigate its ability to suppress inflammatory responses in various cellular and animal models of inflammation.

Antiviral Properties: Triterpenoid saponins have been reported to possess antiviral activities, often by inhibiting viral entry and replication. eurekalert.orgmdpi.commdpi.com Some saponins are known to block the membrane fusion process essential for many enveloped viruses to invade host cells. eurekalert.orgfrontiersin.orgfu-berlin.de Research into the potential of this compound against a range of viruses, including both enveloped and non-enveloped types, could reveal novel antiviral applications.

Immunomodulatory Effects: The immune system is a critical target for many natural products. Triterpenoid saponins can act as immunomodulators, influencing the activity of various immune cells and the production of cytokines. nih.govnih.govmdpi.cominnovareacademics.in Investigating whether this compound can stimulate or suppress immune responses could open up avenues for its use in immunotherapy or in the management of autoimmune disorders. This could involve assessing its impact on T-cell and B-cell proliferation, macrophage function, and cytokine profiles. nih.govnih.gov

A critical aspect of this research will be to not only identify these activities but also to elucidate the underlying molecular mechanisms. For instance, studies on the anti-tumor effects of other triterpenoid saponins have revealed their ability to induce apoptosis and cell cycle arrest through the modulation of pathways like MAPK and STAT3. dovepress.com Pinpointing the specific cellular targets and signaling cascades affected by this compound is crucial for its development as a therapeutic agent.

Exploration of Novel Synthetic Methodologies for Complex Analog Generation

The structural complexity of this compound presents both a challenge and an opportunity for synthetic chemistry. The development of efficient synthetic and semi-synthetic strategies is paramount for several reasons, including ensuring a sustainable supply for research and enabling the creation of novel analogs with improved properties.

Total and Semi-Synthesis: While the total synthesis of complex triterpenoid saponins is a formidable task, recent advancements have made it more feasible. thieme-connect.com A modular approach, starting from more readily available precursors, could be a viable strategy. nih.gov Semi-synthesis, starting from the natural product itself or a closely related compound, offers a more immediate route to producing derivatives. thieme-connect.com

Combinatorial Biosynthesis: An exciting and innovative approach is the use of combinatorial biosynthesis. researchgate.netnih.gov This involves the heterologous expression of genes from different organisms in a single host, such as yeast, to create novel saponin (B1150181) structures. researchgate.netresearchgate.net By combining the biosynthetic enzymes for the this compound aglycone with various glycosyltransferases, a library of new analogs could be generated. This approach could lead to the production of compounds with enhanced activity or improved pharmacokinetic profiles. nih.govresearchgate.net

The generation of a diverse library of this compound analogs would be invaluable for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, such as the aglycone core or the sugar moieties, researchers can identify the key structural features responsible for its biological activity. mdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Comprehensive Mechanistic Understanding

To gain a holistic view of how this compound affects biological systems, the integration of "omics" technologies is essential. These high-throughput approaches can provide a wealth of data on the global changes occurring within a cell or organism upon treatment with the compound.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to this compound treatment. This can help to pinpoint the cellular pathways that are most affected by the compound and to identify potential protein targets.

Metabolomics: Metabolomic studies can reveal alterations in the cellular metabolome following exposure to this compound. This can provide insights into the metabolic pathways that are perturbed, which is particularly relevant for understanding its anti-cancer effects, as cancer cells often exhibit altered metabolism. dovepress.comnih.govmaxapress.com

Transcriptomics: Transcriptional profiling can identify genes that are up- or down-regulated in the presence of this compound. This can shed light on the signaling pathways and cellular processes that are transcriptionally regulated by the compound and can help to identify its primary molecular targets. nih.gov

Joint analysis of data from these different omics platforms can provide a powerful, systems-level understanding of the mechanism of action of this compound. nih.gov This comprehensive approach is crucial for identifying biomarkers of response and for developing a more complete picture of its therapeutic potential.

Computational Chemistry and Chemoinformatics for Predictive Modeling and Target Identification

Computational approaches are becoming increasingly integral to drug discovery and development. For a complex molecule like this compound, these methods can provide valuable insights and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of this compound and its analogs with their biological activity. mdpi.complantsjournal.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: Molecular docking can be used to predict how this compound interacts with potential protein targets at the atomic level. researchgate.netacs.org This can help to identify the most likely binding sites and to understand the molecular basis of its activity. Molecular dynamics simulations can further investigate the stability of these interactions over time and how the compound might affect the protein's function. nih.govmdpi.comuwo.canih.govbenthamopenarchives.com These simulations can also be used to study the interaction of this compound with cell membranes, which is a key aspect of the activity of many saponins. nih.govmdpi.comnih.gov

In Silico Target Prediction: Various chemoinformatic tools can be used to screen large databases of protein structures to identify potential targets for this compound based on its chemical structure. mdpi.com This can help to generate hypotheses about its mechanism of action that can then be tested experimentally.

Ecological and Chemotaxonomic Significance for Broader Research Contexts

Understanding the role of this compound in its natural context can provide valuable insights into its biological functions and evolutionary origins.

Ecological Role: Saponins in plants are often involved in defense against herbivores and pathogens. preprints.orgnih.govresearchgate.netpsu.eduresearchgate.net Investigating the ecological role of this compound in Thalictrum species could reveal its function as a feeding deterrent, an antimicrobial agent, or an allelopathic compound that influences the growth of neighboring plants. nih.gov This could open up new avenues for its application in agriculture as a natural pesticide or herbicide.

Chemotaxonomic Significance: The distribution of specific secondary metabolites, such as triterpenoid saponins, can be a valuable tool for the classification of plants (chemotaxonomy). plantsjournal.comresearchgate.netdvo.ruresearchgate.net Studying the presence and concentration of this compound and related saponins across different Thalictrum species can help to clarify taxonomic relationships within the genus. plantsjournal.comrscf.ru This information is not only of fundamental botanical interest but can also aid in the identification of high-yielding plant sources for the compound.

By pursuing these future research directions, the scientific community can build a comprehensive and multi-faceted understanding of this compound, from its fundamental chemical and biological properties to its potential applications in medicine and agriculture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.